2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of benzoxazole, furan, and thiazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole derivative. This can be achieved by reacting 2-aminophenol with carbon disulfide in the presence of a base to form benzo[d]oxazol-2-thiol. This intermediate is then reacted with an appropriate acyl chloride to introduce the ethanone moiety.
The thiazepane ring can be synthesized separately by reacting a suitable diamine with a dicarbonyl compound under acidic conditions. The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities . The presence of the thiazepane and furan rings may enhance these biological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzoxazole derivatives have been studied for their ability to inhibit various enzymes and receptors, making them candidates for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure may also make it useful in the design of new catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiazepane ring may enhance binding affinity to certain enzymes or receptors, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazepane derivatives: Studied for their potential as enzyme inhibitors.
Furan derivatives: Known for their anti-inflammatory and antioxidant properties.
Uniqueness
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of these three distinct moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to compounds containing only one or two of these moieties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-17(12-25-18-19-13-4-1-2-5-14(13)23-18)20-8-7-16(24-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNQTJIMLGINHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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